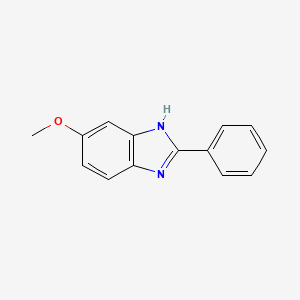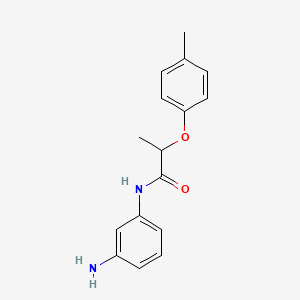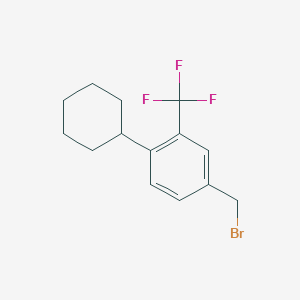
1-Iodo-3-methoxy-5-nitrobenzene
Vue d'ensemble
Description
1-Iodo-3-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H6INO3 . It is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-3-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Methoxylation: The addition of a methoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Iodo-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions due to the presence of electron-withdrawing and electron-donating groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Methoxylation: Methanol and a suitable catalyst.
Iodination: Iodine and a Lewis acid catalyst.
Major Products:
Reduction: 1-Iodo-3-methoxy-5-aminobenzene.
Oxidation: 1-Iodo-3-formyl-5-nitrobenzene.
Applications De Recherche Scientifique
1-Iodo-3-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Iodo-3-methoxy-5-nitrobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of the nitro group makes the benzene ring more susceptible to nucleophilic attack, while the methoxy group can donate electrons, stabilizing the intermediate formed during the reaction. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1-Iodo-3-methoxy-5-nitrobenzene can be compared with other similar compounds such as:
1-Iodo-3-nitrobenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
1-Iodo-3-methoxybenzene: Lacks the nitro group, affecting its electrophilic aromatic substitution reactions.
1-Iodo-3,5-dinitrobenzene: Contains an additional nitro group, increasing its reactivity towards nucleophiles.
Uniqueness: The combination of iodine, methoxy, and nitro groups in this compound provides a unique balance of electron-withdrawing and electron-donating effects, making it a versatile compound in various chemical reactions and applications.
Propriétés
IUPAC Name |
1-iodo-3-methoxy-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVWVCANEDRCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol](/img/structure/B3155419.png)
![3-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3155425.png)

![Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B3155444.png)


